REACTION_CXSMILES
|
[CH2:1]([CH:3]1[C:8]2([C:12](=[O:13])[CH2:11][CH2:10][CH2:9]2)[CH2:7][CH:6]=[C:5]([CH3:14])[CH2:4]1)[CH3:2].COCCO[AlH2-]OCCOC.[Na+]>C1(C)C=CC=CC=1>[CH2:1]([CH:3]1[C:8]2([CH:12]([OH:13])[CH2:11][CH2:10][CH2:9]2)[CH2:7][CH:6]=[C:5]([CH3:14])[CH2:4]1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C)C1CC(=CCC12CCCC2=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCO[AlH2-]OCCOC.[Na+]
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 60-70° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1CC(=CCC12CCCC2O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |